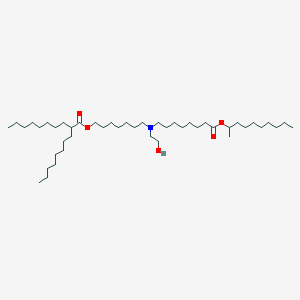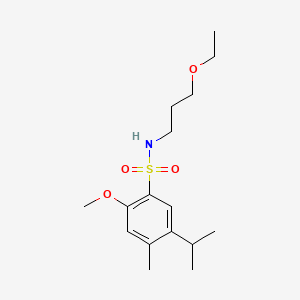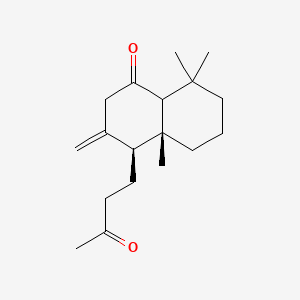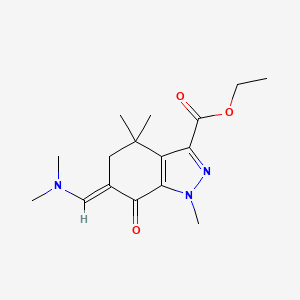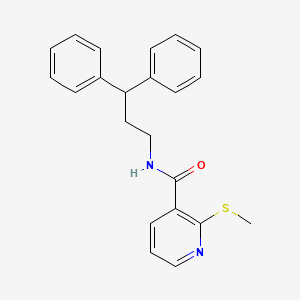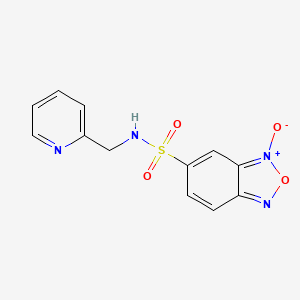
N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole-5-sulfonamide 3-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole-5-sulfonamide 3-oxide is a complex organic compound that features a pyridine ring, a benzoxadiazole moiety, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole-5-sulfonamide 3-oxide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxadiazole core, followed by the introduction of the pyridinylmethyl group and the sulfonamide functionality. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the final product.
化学反応の分析
Types of Reactions
N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole-5-sulfonamide 3-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学的研究の応用
N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole-5-sulfonamide 3-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism by which N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole-5-sulfonamide 3-oxide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole-5-sulfonamide
- 2,1,3-benzoxadiazole-5-sulfonamide
- N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole
Uniqueness
N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole-5-sulfonamide 3-oxide stands out due to the presence of the sulfonamide 3-oxide group, which imparts unique chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C12H10N4O4S |
|---|---|
分子量 |
306.30 g/mol |
IUPAC名 |
3-oxido-N-(pyridin-2-ylmethyl)-2,1,3-benzoxadiazol-3-ium-5-sulfonamide |
InChI |
InChI=1S/C12H10N4O4S/c17-16-12-7-10(4-5-11(12)15-20-16)21(18,19)14-8-9-3-1-2-6-13-9/h1-7,14H,8H2 |
InChIキー |
IFGTZVCGSQOYGW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC3=[N+](ON=C3C=C2)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



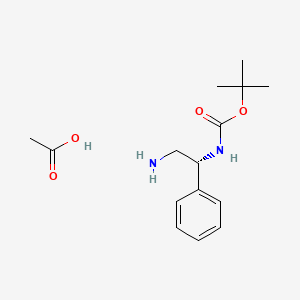
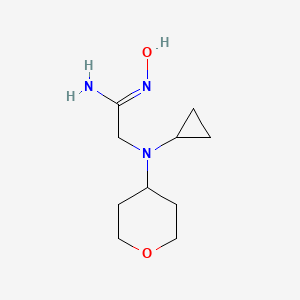
![6,7-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B13367806.png)
![2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B13367815.png)
![6-(2,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367825.png)
![3-(1-Benzofuran-2-yl)-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367826.png)
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B13367827.png)
